molecular formula C17H14N4O2S B12045788 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol

Katalognummer: B12045788
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: FWDAOCFNSWXNNV-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-benzyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Triazole derivatives: Compounds containing the 1,2,4-triazole ring.

    Thiol-containing compounds: Molecules with thiol groups.

Uniqueness

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications .

Eigenschaften

Molekularformel

C17H14N4O2S

Molekulargewicht

338.4 g/mol

IUPAC-Name

3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-benzyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14N4O2S/c24-17-20-19-16(21(17)10-12-4-2-1-3-5-12)18-9-13-6-7-14-15(8-13)23-11-22-14/h1-9H,10-11H2,(H,20,24)/b18-9+

InChI-Schlüssel

FWDAOCFNSWXNNV-GIJQJNRQSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/C3=NNC(=S)N3CC4=CC=CC=C4

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=NNC(=S)N3CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.